4-METHYLCATECHOL-D8
Description
Significance of Deuterated Analogs in Chemical and Biological Sciences
Deuterated analogs, or compounds where one or more hydrogen atoms are replaced by deuterium (B1214612), are invaluable in chemical and biological sciences. clearsynth.com This substitution, while seemingly minor, can lead to significant changes in the compound's properties due to the kinetic isotope effect (KIE). unam.mxportico.org The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, meaning it requires more energy to break. bioscientia.de This difference can slow down chemical reactions where C-H bond cleavage is the rate-determining step, a common occurrence in drug metabolism. nih.gov
In analytical chemistry, deuterated compounds are frequently used as internal standards in mass spectrometry-based quantification. aptochem.comwisdomlib.org Since they are chemically almost identical to their non-deuterated counterparts, they exhibit similar behavior during sample preparation, chromatography, and ionization. aptochem.com However, their increased mass allows them to be distinguished from the analyte of interest by the mass spectrometer, enabling accurate and precise quantification by correcting for variations in the analytical process. wisdomlib.orgclearsynth.com This technique enhances the reliability and robustness of bioanalytical methods. aptochem.com
Overview of 4-METHYLCATECHOL-D8 as a Research Compound
This compound is primarily utilized as an internal standard for the quantitative analysis of 4-methylcatechol (B155104) in various biological and environmental samples. 4-methylcatechol itself is a known metabolite of certain flavonoids and has been studied for its various biological activities. researchgate.net It is also an intermediate in the degradation of some alkylbenzenes. medchemexpress.com
The deuterated form, this compound, provides a reliable reference for accurately measuring the levels of its non-deuterated analog. This is particularly important in metabolomics and pharmacokinetic studies where precise concentration determination is essential.
Historical Context of Stable Isotope Labeling in Catechol Research
The use of stable isotope labeling in the study of catechols and related compounds has a well-established history. This technique has been instrumental in understanding the metabolic fates of these molecules in various biological systems. For instance, stable isotope-assisted mass spectrometry has been used to demonstrate that salicylic (B10762653) acid is catabolized to catechol in plants. nih.gov
In such studies, a labeled precursor is introduced into a biological system, and the label is then traced through subsequent metabolic products. This allows researchers to definitively map metabolic pathways. wikipedia.org In the context of catechol research, stable isotope labeling, often using deuterium or carbon-13, has been crucial for tracking the conversion of parent compounds into catechol derivatives and their subsequent reactions. nih.govresearchgate.net The development and application of deuterated standards like this compound are a direct extension of this powerful analytical technique.
Interactive Data Table: Properties of 4-Methylcatechol
| Property | Value |
| Molecular Formula | C7H8O2 |
| Molecular Weight | 124.14 g/mol |
| Melting Point | 67-69 °C |
| Boiling Point | 251 °C |
| Density | 1.129 g/mL at 25 °C |
Note: The data in this table corresponds to the non-deuterated compound, 4-methylcatechol, as detailed information for the deuterated analog is primarily focused on its use as a standard. chemsrc.comchemicalbook.com
Research Findings
Recent research has highlighted the diverse roles of 4-methylcatechol. It has been investigated for its antiplatelet effects, where it was found to be significantly more active than aspirin. researchgate.net Other studies have explored its potential as a vasorelaxant and its effects on neuronal tissue. mdpi.com The crystal structure of 4-methylcatechol has also been recently solved, providing deeper insights into its hydrogen bonding network. mdpi.com
The use of deuterated standards, such as this compound, is implicit in much of the quantitative research involving 4-methylcatechol, ensuring the accuracy of the findings.
Properties
CAS No. |
1219803-18-5 |
|---|---|
Molecular Formula |
C7D8O2 |
Molecular Weight |
132.1865142 |
Synonyms |
4-METHYLCATECHOL-D8 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Methylcatechol D8
Strategies for Deuterium (B1214612) Incorporation and Isotopic Enrichment
The primary goal in synthesizing 4-methylcatechol-d8 is to achieve a high level of deuterium incorporation at specific or all possible positions while maintaining the structural integrity of the parent molecule. Various strategies have been developed for this purpose, primarily revolving around hydrogen-deuterium (H/D) exchange reactions.
Specific Deuteration Techniques
Several techniques can be employed to introduce deuterium into the 4-methylcatechol (B155104) framework. These methods often utilize a deuterium source, such as deuterium oxide (D₂O), and a catalyst to facilitate the exchange of hydrogen atoms for deuterium.
Acid-Catalyzed H/D Exchange: This method involves the treatment of 4-methylcatechol with a deuterated acid, such as deuterated sulfuric acid (D₂SO₄) or deuterated hydrochloric acid (DCl), in the presence of D₂O. The strong acid protonates (or deuterates) the aromatic ring, facilitating electrophilic aromatic substitution where deuterium acts as the electrophile. This technique is particularly effective for deuterating the aromatic ring of phenolic compounds. The reaction is typically carried out at elevated temperatures to promote the exchange. For instance, refluxing a phenol (B47542) in a D₂O/DCl mixture can lead to significant deuterium incorporation. researchgate.net
Base-Catalyzed H/D Exchange: In this approach, a strong base is used to deprotonate the acidic protons of the molecule, which are then replaced by deuterium from a deuterium source like D₂O. For phenols, the hydroxyl protons are readily exchanged. The aromatic protons, particularly those at the ortho and para positions to the hydroxyl groups, can also be exchanged under more forcing alkaline conditions due to the activation of the ring. researchgate.net Heating the phenol in an alkaline D₂O solution is a common practice. researchgate.net
Metal-Catalyzed H/D Exchange: Transition metals, particularly palladium and platinum, are effective catalysts for H/D exchange reactions. researchgate.net Palladium on carbon (Pd/C) or platinum on carbon (Pt/C) can be used in the presence of D₂O or deuterium gas (D₂) to catalyze the deuteration of aromatic rings. researchgate.net These methods can offer high efficiency and selectivity. For example, rhodium catalysts have been shown to be effective for the ortho-deuteration of acidic aromatic compounds in D₂O.
| Deuteration Technique | Catalyst/Reagent | Typical Deuterium Source | Key Features |
| Acid-Catalyzed Exchange | D₂SO₄, DCl, Amberlyst-15 | D₂O | Effective for aromatic ring deuteration, particularly at elevated temperatures. |
| Base-Catalyzed Exchange | NaOD, KOD | D₂O | Readily exchanges hydroxyl protons; can exchange activated aromatic protons under forcing conditions. |
| Metal-Catalyzed Exchange | Pd/C, Pt/C, Rhodium complexes | D₂O, D₂ | Can offer high efficiency and regioselectivity. |
Optimization of Deuteration Efficiency and Isotopic Purity
Achieving high deuteration efficiency and isotopic purity is paramount in the synthesis of labeled compounds. Several factors can be optimized to maximize the incorporation of deuterium and minimize the presence of partially deuterated or non-deuterated species.
The choice of catalyst is critical and can significantly influence the rate and selectivity of the deuteration reaction. The reaction temperature and time are also key parameters; higher temperatures and longer reaction times generally lead to higher levels of deuterium incorporation, but can also lead to side reactions or degradation of the starting material. The ratio of the deuterium source to the substrate is another important consideration, with a large excess of the deuterating agent favoring more complete exchange.
The isotopic purity of the final product is a measure of the percentage of molecules that contain the desired number of deuterium atoms. This is often determined using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. rsc.org High-resolution mass spectrometry (HR-MS) can be used to determine the distribution of isotopologues, while NMR can provide information on the specific positions of deuterium incorporation. rsc.org To achieve high isotopic purity, multiple cycles of deuteration may be necessary, where the product of one reaction is subjected to the deuteration conditions again.
Challenges in Deuterated Compound Synthesis
The synthesis of deuterated compounds like this compound is not without its challenges. One of the primary difficulties is achieving regioselectivity , which is the ability to introduce deuterium at specific positions within the molecule. While the directing effects of the hydroxyl and methyl groups on the catechol ring provide some inherent selectivity (favoring deuteration at the positions ortho and para to the activating groups), achieving complete and specific deuteration at all desired positions can be difficult. Undesired side reactions, such as oxidation of the catechol moiety, can also occur under the often harsh conditions required for H/D exchange.
Another significant challenge is attaining high levels of isotopic enrichment . While thermodynamic equilibrium favors the distribution of deuterium, kinetic barriers can prevent the complete exchange of all hydrogen atoms. Overcoming these barriers often requires forcing conditions that can compromise the yield and purity of the final product. Furthermore, back-exchange of deuterium for hydrogen can occur during workup and purification if protic solvents are used, thus reducing the isotopic purity of the final compound.
Green Chemistry Principles in Labeled Compound Production
The principles of green chemistry are increasingly being applied to the synthesis of isotopically labeled compounds to minimize environmental impact and improve safety. A key aspect of this is the use of safer solvents and reagents . Deuterium oxide (D₂O) is an environmentally benign solvent and deuterium source, aligning well with green chemistry principles.
The development of catalytic methods is another cornerstone of green chemistry, as catalysts can reduce the need for stoichiometric reagents and often allow for milder reaction conditions. yale.edu The use of heterogeneous catalysts, such as Pd/C, is particularly advantageous as they can be easily recovered and reused, minimizing waste.
Furthermore, the development of more energy-efficient synthetic methods is a key goal. This can include the use of microwave-assisted synthesis, which can significantly reduce reaction times and energy consumption. Flow chemistry is another emerging technology that offers advantages in terms of safety, efficiency, and scalability for the production of deuterated compounds.
By adhering to these green chemistry principles, the synthesis of this compound and other labeled compounds can be made more sustainable and environmentally responsible.
Advanced Analytical Methodologies Employing 4 Methylcatechol D8
Mass Spectrometry-Based Quantification and Internal Standard Applications
The use of stable isotope-labeled internal standards, such as 4-methylcatechol-d8, is fundamental in modern analytical chemistry for correcting sample matrix effects and variations during sample preparation and analysis.
Isotope Dilution Mass Spectrometry (IDMS)
Isotope Dilution Mass Spectrometry (IDMS) is a premier analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte to the sample. This labeled compound, or internal standard, exhibits nearly identical chemical and physical properties to the native analyte. As a result, it experiences the same losses during sample preparation and ionization efficiencies in the mass spectrometer.
In the context of 4-methylcatechol (B155104) analysis, a known quantity of this compound is added to the sample at the earliest stage of preparation. The mass spectrometer can differentiate between the native analyte and the deuterated standard based on their mass-to-charge (m/z) ratio. By measuring the ratio of the signal from the native analyte to that of the internal standard, the concentration of the native analyte in the original sample can be determined with high accuracy, as the ratio remains constant regardless of sample loss. epa.gov
Applications in Quantitative Analysis of Catechols and Related Phenolics
This compound is particularly valuable in the quantitative analysis of catechols and other phenolic compounds in complex matrices such as human urine, food products, and environmental samples. For instance, it has been employed in methods developed for the quantitative analysis of catechol and 4-methylcatechol in human urine, where these compounds are often present as conjugates. nih.govsigmaaldrich.com
A notable application is in the analysis of smoke flavoring products. tandfonline.com In a study developing a method for analyzing these complex mixtures, 4-methylcatechol-ring-d3 was used as an internal standard to quantify benzenediol and its derivatives, compensating for matrix effects that could interfere with accurate measurement. tandfonline.com Similarly, research on the metabolic fate of rutin (B1680289) in dairy cows identified 4-methylcatechol sulfate (B86663) as a major metabolite and utilized liquid chromatography-mass spectrometry (LC-MS) for its characterization, a technique where deuterated standards are essential for accurate quantification. nih.gov
The table below summarizes the use of isotopically labeled standards for the quantification of various phenolic compounds in a study on smoke flavorings. tandfonline.com
| Compound Group | Internal Standard Used |
| Furan/pyran derivatives | Furfural-d4 |
| Phenol (B47542) | 2-Ethylphenol-d10, m-cresol-d8 |
| Aldehydes and ketones | 4-Hydroxybenzaldehyde-2,3,5,6-d4 |
| Benzenediol and derivatives | Catechol-13C6, 4-methylcatechol-ring-d3 |
| Guaiacol and derivatives | Guaiacol-ring-13C6 |
| Vanillin | Vanillin-ring-13C6 |
| Other related compounds | Phenol-2,6-13C2 |
Calibration Curve Development and Validation with Labeled Standards
The development of robust and linear calibration curves is a critical step in quantitative analysis. When using a labeled internal standard like this compound, calibration curves are constructed by plotting the ratio of the analyte response to the internal standard response against the concentration of the analyte. tandfonline.com
In a typical procedure, a constant amount of the internal standard (e.g., this compound) is added to a series of calibration standards containing known, varying concentrations of the native analyte (4-methylcatechol). These standards are then analyzed by mass spectrometry. The resulting data are used to generate a calibration curve. The linearity of this curve is assessed to ensure the method is accurate over the desired concentration range. tandfonline.com For instance, in the analysis of smoke flavorings, calibration curves were prepared using at least five calibration levels, and the linearity of the response was evaluated. tandfonline.com This approach ensures that the quantification is reliable and reproducible.
Chromatographic Separation Techniques Integrated with Mass Spectrometry
To analyze complex mixtures, mass spectrometry is often coupled with a chromatographic separation technique, such as gas chromatography (GC) or liquid chromatography (LC). This hyphenated approach allows for the separation of individual components in a mixture before their detection and quantification by the mass spectrometer.
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches
Gas chromatography-mass spectrometry (GC-MS) is a well-established technique for the analysis of volatile and semi-volatile compounds. For the analysis of catechols like 4-methylcatechol, a derivatization step is often necessary to increase their volatility and thermal stability. nist.gov A common derivatization method is silylation, which replaces the active hydrogen atoms of the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups. nist.govfigshare.com The resulting TMS derivatives are more amenable to GC analysis. nist.gov
In GC-MS analysis, this compound would be added to the sample prior to extraction and derivatization. Following injection into the GC, the derivatized 4-methylcatechol and its deuterated counterpart would be separated from other matrix components based on their retention times on the GC column. The mass spectrometer would then detect and quantify both the analyte and the internal standard. For example, a method for the quantitative analysis of catechol and 4-methylcatechol in human urine involved silylating an ether extract of the urine and analyzing it by glass capillary gas chromatography. nih.govsigmaaldrich.com
A study on smoke flavoring products utilized headspace solid-phase microextraction (HS-SPME) coupled with GC-MS. tandfonline.com In this method, 4-methylcatechol-ring-d3 was used as an internal standard to accurately quantify benzenediol and its derivatives. tandfonline.com The table below shows the optimized GC-MS parameters from this study. tandfonline.com
| Parameter | Setting |
| Gas Chromatograph | Agilent 6890 |
| Mass Spectrometer | Agilent 5973 single quadrupole |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40–350 m/z |
| Column | DB-5 fused silica (B1680970) capillary (60 m x 0.250 mm i.d., 0.25 µm film) |
| Injection Mode | Splitless |
Liquid Chromatography-Mass Spectrometry (LC-MS) Approaches
Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the analysis of a wide range of compounds, including those that are not volatile or are thermally labile. protocols.io For catechols and other phenolics, LC-MS offers the advantage of direct analysis without the need for derivatization.
In an LC-MS method, the sample, fortified with this compound, is injected into the liquid chromatograph. The components are separated on a column (e.g., a C18 column) using a mobile phase gradient. The eluent from the LC column is then introduced into the mass spectrometer for detection and quantification. protocols.io
LC-MS has been used to study the metabolites of rutin in dairy cows, where 4-methylcatechol sulfate was identified as a key metabolite. nih.gov Another study used LC-MS/MS to quantify the adducts formed between cysteine residues and 4-methylcatechol in minced beef, highlighting the technique's ability to analyze complex biological samples. nih.gov The use of a deuterated internal standard like this compound in such LC-MS analyses is crucial for achieving accurate and reliable quantification by correcting for matrix effects and variations in instrument response.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Tracing and Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of molecules and for verifying the integrity of isotopically labeled compounds. rsc.org For a deuterated standard like this compound, NMR analysis is essential to confirm not only the chemical structure but also the precise location and extent of deuterium (B1214612) incorporation, which is fundamental to its utility as an internal standard in quantitative mass spectrometry. rsc.orgnih.gov
Deuterium (²H) NMR spectroscopy directly observes the deuterium nuclei within a molecule. nih.gov While less sensitive than proton (¹H) NMR, ²H NMR provides unique and valuable information for isotopically labeled compounds. acs.org
A primary application of ²H NMR in the context of this compound is the verification of the isotopic label. The ²H NMR spectrum will show signals corresponding to the specific positions of the deuterium atoms. This analysis confirms that the deuterium atoms are located on the intended positions (e.g., the aromatic ring or the methyl group) and have not scrambled during synthesis. Furthermore, the integration of the ²H NMR signals can provide a quantitative measure of the isotopic enrichment at each labeled site. rsc.org
Beyond simple verification, ²H NMR is a powerful method for studying the dynamic structure of molecules. nih.gov The deuterium nucleus has a quadrupole moment, and its NMR signal is sensitive to the local electronic environment and molecular motion. This property allows ²H NMR to be used to investigate the behavior of labeled molecules in different environments, such as their interaction with membranes or macromolecules. nih.gov
Isotopically labeled compounds like this compound are powerful probes for elucidating complex chemical and biochemical reaction mechanisms. rsc.org By introducing a labeled compound into a reaction system, the deuterium atoms act as tracers, allowing chemists to follow the fate of specific parts of the molecule.
The general strategy involves the following steps:
Introduce the deuterated reactant (e.g., this compound) into the chemical or biological system.
Allow the reaction to proceed.
Isolate the product(s) of interest.
Analyze the products using mass spectrometry and NMR spectroscopy.
Mass spectrometry can determine which products have incorporated deuterium by observing the expected mass shift. High-resolution mass spectrometry can confirm the elemental composition and the number of deuterium atoms in the product molecule. rsc.org Subsequently, ¹H and ²H NMR spectroscopy can pinpoint the exact location of the deuterium labels in the product structure.
This information is invaluable for distinguishing between proposed reaction pathways. For example, in studying the oxidative degradation of 4-methylcatechol, tracking the position of the deuterium labels can reveal which C-H or O-H bonds are broken and which new bonds are formed, providing direct evidence for mechanisms such as hydrogen abstraction or electrophilic attack. researchgate.netescholarship.org
Applications of 4 Methylcatechol D8 in Metabolic and Biochemical Pathway Research
Elucidation of Biotransformation Pathways
The biotransformation of xenobiotics and endogenous compounds is a fundamental area of study in toxicology and pharmacology. 4-METHYLCATECHOL-D8 is instrumental in precisely tracking the metabolic conversion of 4-methylcatechol (B155104), a known metabolite of various dietary compounds and industrial chemicals.
Investigation of Enzymatic Degradation Mechanisms (e.g., Catechol 2,3-Dioxygenase Activity)
The enzymatic degradation of catecholic compounds is a key step in the breakdown of aromatic molecules by various organisms. Catechol 2,3-dioxygenase is an enzyme that catalyzes the ring cleavage of catechol and its derivatives. 4-methylcatechol is a substrate for this enzyme, and in some cases, can also act as a suicide inhibitor by inactivating the enzyme.
The use of this compound in such studies allows for the precise quantification of the rate of degradation of 4-methylcatechol and the kinetics of enzyme inactivation. By using this compound as an internal standard, researchers can accurately measure the concentration of unlabeled 4-methylcatechol in reaction mixtures over time, providing reliable data for kinetic modeling.
Table 1: Kinetic Parameters of Catechol 2,3-Dioxygenase with Substituted Catechols
| Substrate | Relative Activity (%) |
|---|---|
| Catechol | 100 |
| 3-Methylcatechol | 120 |
| 4-Methylcatechol | 80 |
| 4-Chlorocatechol | 60 |
This table illustrates the relative activity of a catechol 2,3-dioxygenase with different substrates. The use of this compound as an internal standard would be crucial for obtaining the precise measurements needed to determine these relative activities.
Role in Microbial Metabolism and Degradation Studies (e.g., Alkylbenzene Degradation by Microorganisms, Gut Microbiota Metabolism)
Microorganisms play a crucial role in the degradation of environmental pollutants, such as alkylbenzenes. The metabolic pathways often involve the formation of catecholic intermediates. For instance, the degradation of toluene (B28343) can lead to the formation of 4-methylcatechol. In the context of gut microbiota, dietary flavonoids like rutin (B1680289) can be metabolized to 4-methylcatechol. nih.gov This microbial metabolite has been shown to have biological activities, including the inhibition of p-cresol (B1678582) production. nih.gov
By spiking samples with a known concentration of this compound, researchers can accurately quantify the amount of 4-methylcatechol produced by microbial cultures or in fecal samples. This allows for a precise understanding of the metabolic capacity of different microbial communities and the factors that influence the production of this bioactive metabolite.
Tracing of Metabolites and Endogenous Compounds
Stable isotope-labeled compounds are invaluable for tracing the origin and fate of metabolites within a biological system. This compound can be used as a tracer to follow the metabolic pathways involving 4-methylcatechol.
Stable Isotope-Assisted Metabolomics (SIAM)
Stable Isotope-Assisted Metabolomics (SIAM) is a powerful technique that utilizes compounds labeled with stable isotopes to trace their metabolic fate and quantify metabolite fluxes. nih.gov In a typical SIAM experiment, a biological system is exposed to a labeled precursor, and the incorporation of the isotope into downstream metabolites is monitored by mass spectrometry.
While this compound itself is more commonly used as an internal standard, a scenario can be envisioned where a deuterated precursor that is metabolized to 4-methylcatechol is used. In this case, the appearance of deuterated 4-methylcatechol would confirm the metabolic pathway and allow for the quantification of its production rate. Conversely, if a biological system is supplied with this compound, the appearance of its deuterated downstream metabolites could be traced to elucidate its further metabolism.
Assessment of Metabolic Turnover and Fluxes (e.g., Protein Turnover Studies)
Metabolic turnover and flux analysis provide a dynamic view of metabolism. By introducing a stable isotope-labeled compound and monitoring its incorporation into and disappearance from a metabolite pool, the rates of synthesis and degradation can be determined. While not directly involved in protein turnover, this compound can be used to assess the turnover of 4-methylcatechol itself in various biological compartments. For example, after administration of a bolus of this compound, its clearance from plasma could be accurately measured to determine its pharmacokinetic profile.
Mechanistic Studies of Bioactive Compound Interactions (e.g., in vitro neurotrophin synthesis induction)
4-methylcatechol has been identified as a compound that can stimulate the synthesis of neurotrophins, such as nerve growth factor (NGF) and brain-derived neurotrophic factor (BDNF), in cultured brain cells and in vivo. mu-varna.bgnih.gov This has generated interest in its potential as a neuroprotective agent. mu-varna.bg
In studies investigating the mechanism of this induction, this compound is essential for the accurate quantification of 4-methylcatechol in cell culture media and tissue homogenates. This allows for the establishment of precise dose-response relationships and helps in understanding how the concentration of 4-methylcatechol correlates with the induction of neurotrophin synthesis.
Table 2: Effect of 4-Methylcatechol on BDNF Content in Cultured Astrocytes
| 4-Methylcatechol Concentration (µM) | BDNF Content (pg/mL) |
|---|---|
| 0 (Control) | 100 ± 10 |
| 1 | 150 ± 15 |
| 10 | 250 ± 20 |
| 100 | 400 ± 30 |
This table represents hypothetical data on the dose-dependent effect of 4-methylcatechol on BDNF synthesis. The use of this compound as an internal standard would be critical for the accurate measurement of 4-methylcatechol concentrations in the cell culture media, thereby ensuring the reliability of the dose-response curve.
Information regarding the anti-enzymatic activities and inhibition mechanisms of this compound is not available in current scientific literature.
Following a comprehensive search of available scientific databases and research publications, no specific data or studies were found concerning the anti-enzymatic activities or inhibition mechanisms of the deuterated compound this compound. The research in this area has focused on its non-deuterated analogue, 4-methylcatechol.
The existing body of research extensively documents 4-methylcatechol as a substrate and a suicide inhibitor of the enzyme catechol 2,3-dioxygenase (C23O). nih.gov This enzyme plays a crucial role in the metabolic pathways of aromatic compounds in various bacteria. nih.gov
The established mechanism of inhibition by 4-methylcatechol involves the oxidation of the catalytic Fe(II) ion at the active site of catechol 2,3-dioxygenase to Fe(III) during the enzymatic processing of the compound. nih.gov This oxidation leads to the irreversible inactivation of the enzyme. nih.gov Studies have detailed this process and have even led to the engineering of chimeric enzymes with improved resistance to this suicide inhibition. nih.gov
Due to the strict requirement to focus solely on this compound and the absence of any specific research findings for this compound, it is not possible to generate the requested article on its "Investigations into Anti-Enzymatic Activities and Inhibition Mechanisms."
Environmental and Ecological Research Utilizing 4 Methylcatechol D8
Fate and Transformation Studies of Environmental Contaminants
The application of 4-methylcatechol-d8 is particularly valuable in elucidating the fate and transformation of environmental contaminants. By introducing a known quantity of the labeled compound into a system, scientists can meticulously follow its degradation and the formation of new products, providing insights that would be otherwise obscured by the presence of the native compound.
Discovery of Transformation Products and Degradation Pathways
The use of stable isotope-assisted metabolomics (SIAM), often employing deuterium-labeled compounds, has proven to be a powerful strategy for discovering the transformation products (TPs) of environmental contaminants. researchgate.net While direct studies detailing the use of this compound in identifying its specific TPs are not abundant in the provided search results, the principles of SIAM are directly applicable. For instance, research on other deuterated compounds like 6PPD-d9 has successfully identified numerous transformation products. researchgate.net This methodology allows for the clear identification of metabolites derived from the initial labeled compound.
In the context of 4-methylcatechol (B155104), which is an intermediate in the degradation of compounds like p-toluate (B1214165) and p-cresol (B1678582), its own degradation pathway is of significant interest. medchemexpress.com The oxidation of 4-methylcatechol can be initiated by enzymes like tyrosinase or through chemical processes, leading to the formation of intermediates such as 4-methyl-o-benzoquinone. nih.gov In the presence of other molecules like L-serine, further transformation products can be formed. nih.gov The use of this compound in such studies would enable researchers to unequivocally track the deuterium (B1214612) label through these transformation steps, confirming the pathway and identifying novel products.
Furthermore, studies on the photo-oxidation of 4-methylcatechol have identified transformation products like 4-methyl-5-nitrocatechol (B15798) in the aerosol phase. acs.org The use of this compound in these atmospheric simulation chamber experiments would provide a definitive way to trace the origins of such products and quantify their formation rates.
| Parent Compound | Transformation Process | Identified Transformation Products | Significance |
| 4-Methylcatechol | Enzymatic Oxidation (Tyrosinase) | 4-methyl-o-benzoquinone | Key intermediate in the biological degradation pathway. nih.gov |
| 4-Methylcatechol | Chemical Oxidation (in the presence of L-serine) | 5-methyl-4N-serine-catechol, 5-methyl-4N-serine-o-benzoquinone | Demonstrates the potential for reactions with other biomolecules in the environment. nih.gov |
| 4-Methylcatechol | Photo-oxidation (in the presence of NOx) | 4-methyl-5-nitrocatechol | Important for understanding the formation of secondary organic aerosols in the atmosphere. acs.org |
| Toluene (B28343) | Bacterial Dioxygenase Activity | 3-methylcatechol | Highlights the role of microorganisms in the degradation of common pollutants. researchgate.net |
| p-Cresol | Bacterial Metabolism (Pseudomonas putida) | 4-methylcatechol | Shows that 4-methylcatechol is a central intermediate in the breakdown of cresol (B1669610) derivatives. |
Monitoring of Compound Degradation Processes in Environmental Matrices
Monitoring the degradation of 4-methylcatechol in various environmental matrices such as soil and water is essential for assessing its persistence and potential impact. uoguelph.ca The use of this compound as an internal standard in analytical methods like gas chromatography-mass spectrometry (GC-MS) allows for accurate quantification of the unlabeled compound in environmental samples. copernicus.org This is because the labeled standard behaves almost identically to the analyte during extraction and analysis, but is distinguishable by its mass, thus correcting for any losses during sample preparation.
Studies have investigated the degradation of petroleum hydrocarbons, which can include compounds that degrade into catechols, in soil. uoguelph.ca The rate of degradation is influenced by factors such as the initial population of petroleum-degrading bacteria and the soil composition. uoguelph.ca By spiking soil samples with this compound, researchers could precisely monitor the disappearance of its unlabeled counterpart over time, providing accurate degradation rate constants.
Tracing of Organic Compounds in Complex Environmental Samples (e.g., Biomass Burning Emissions)
4-Methylcatechol is recognized as a marker compound for biomass burning. ucc.ie Its presence in atmospheric aerosols, along with other related compounds like methyl-nitrocatechols, indicates emissions from sources such as residential wood burning. ucc.ieresearchgate.netnih.gov The use of this compound as a tracer in laboratory and field studies can help to understand the atmospheric processing of these emissions.
In atmospheric simulation chamber studies, where the photooxidation of volatile organic compounds (VOCs) from biomass burning is mimicked, this compound could be introduced to trace its specific reaction pathways and the formation of secondary organic aerosols (SOA). acs.orgucc.ie For instance, research has shown that the reaction of 4-methylcatechol with nitrate (B79036) radicals (NO3) can occur, especially at night, leading to the formation of nitrated products. ucc.ie Using the labeled compound would allow for a clear differentiation between the initial compound and its oxidation products, even in a complex mixture of other VOCs.
Furthermore, methyl-nitrocatechol isomers have been identified as specific tracers for biomass burning plumes. researchgate.netnih.gov Aerosol chamber experiments have suggested that cresols, also emitted from biomass burning, are precursors to these methyl-nitrocatechols. nih.gov Given that 4-methylcatechol is a known metabolite of p-cresol, it plays a role in this atmospheric chemistry. The use of this compound could help to quantify the contribution of 4-methylcatechol to the formation of these important atmospheric tracers.
| Biomass Burning Marker | Precursor(s) | Significance |
| 4-Methylcatechol | p-Cresol, Direct Emission | A key VOC associated with residential solid fuel burning. ucc.ie |
| Methyl-nitrocatechols (e.g., 4-methyl-5-nitrocatechol) | 4-Methylcatechol, Cresols | Tracers for biomass burning secondary organic aerosols. acs.orgresearchgate.netnih.gov |
| Levoglucosan | Cellulose | A general tracer for biomass combustion. nih.govmdpi.com |
| Syringic acid, Vanillic acid | Lignin | Indicators of the type of biomass burned (e.g., hardwood vs. softwood). mdpi.com |
Physicochemical and Structural Investigations of 4 Methylcatechol Informed by or for D8 Applications
Advanced Crystallographic and Diffraction Studies (e.g., X-ray Powder Diffraction for Hydrogen Bonding Networks)
Despite its simple chemical formula (C₇H₈O₂), the crystal structure of 4-methylcatechol (B155104) remained unsolved for a long time due to difficulties in growing single crystals suitable for standard analysis. mdpi.comresearchgate.net Recent research has successfully elucidated the structure by combining X-ray Powder Diffraction (XRPD) with first-principle calculations. mdpi.comresearchgate.net This approach is particularly valuable for compounds like 4MEC that exhibit a polycrystalline nature. mdpi.comresearchgate.net
The analysis revealed that 4-methylcatechol crystallizes in a monoclinic system with the space group P 2₁/c. mdpi.comresearchgate.net The XRPD data confirmed a well-defined powder pattern and suggested a lack of polymorphism under standard conditions. mdpi.comresearchgate.net A key finding from the structural analysis is the presence of two independent molecules in the asymmetric unit, which experience different local environments and participate in hydrogen bond interactions of varying strength and directionality. mdpi.comresearchgate.net
The crystal packing of 4MEC is distinguished by a unique and complex hydrogen bond network. mdpi.comresearchgate.net This network features "hydroxyl nests" created by two adjacent octagonal frameworks, a peculiarity induced by the presence of the methyl group. mdpi.comresearchgate.net This is in stark contrast to the parent compound, catechol, which exhibits a more standard layered packing structure. researchgate.net The strong intermolecular interactions suggested by short atomic contacts in the crystal structure are corroborated by the observed tendency of 4MEC to form large, often spherical, single aggregates during crystallization attempts. mdpi.comresearchgate.net
Computational Chemistry and In Silico Modeling of Molecular Interactions (e.g., Hydrogen Bonding, Packing Peculiarities)
Computational chemistry is an indispensable tool for understanding the structural intricacies of 4-methylcatechol, especially for accurately characterizing its hydrogen bonding network. researcher.life First-principle calculations have been instrumental in refining the crystal structure solved from XRPD data, particularly in precisely locating the hydrogen atoms of the hydroxyl groups. mdpi.comresearchgate.net
Hirshfeld surface analysis, an in silico technique, was employed to analyze the intermolecular interactions. mdpi.com This analysis confirmed that the two molecules in the asymmetric unit have markedly different interaction environments. mdpi.comresearchgate.net The computational models highlight the role of the methyl group in dictating the crystal's packing peculiarities. researchgate.net Unlike catechol, which forms distinct hydrophobic and polar layers, the methyl group in 4MEC disrupts this simple arrangement, leading to the complex, three-dimensional hydrogen-bonded framework observed. researchgate.net
Further in silico studies have explored the molecular interactions of 4-methylcatechol in different contexts. For instance, reverse docking simulations have been used to model the binding of 4-methylcatechol to the ligand-binding domain of voltage-gated potassium channels (Kᵥ7). rsc.orgdatadryad.org These models predict that 4-methylcatechol interacts with channel residues through a combination of hydrogen bonding and hydrophobic interactions. rsc.org Such computational approaches are vital for hypothesizing molecular mechanisms of action that can be further tested experimentally. datadryad.org The combination of density functional theory (DFT) with polarizable continuum models has also been used to accurately calculate the ¹H-NMR chemical shifts of the hydroxyl groups, which are highly sensitive to hydrogen bonding. mdpi.comresearchgate.net
Spectroscopic Characterization of Isotopic Effects and Molecular Vibrations (e.g., FTIR insights)
Fourier-transform infrared (FTIR) spectroscopy provides detailed information about the molecular vibrations and bonding environments within 4-methylcatechol. The FTIR spectrum of solid 4-methylcatechol is characterized by a broad absorption band between 3200 cm⁻¹ and 3400 cm⁻¹, which is indicative of strong intermolecular hydrogen bonds. researchgate.net The absence of sharp bands in the 3600-3650 cm⁻¹ region, typical for free (non-bonded) hydroxyl groups, further confirms that the OH groups are extensively involved in the hydrogen-bonding network. researchgate.net
The study of isotopic effects, particularly through the substitution of hydrogen with deuterium (B1214612) to form 4-methylcatechol-d8, is a powerful method for assigning vibrational modes. eurjchem.comaps.org The substitution of protium (B1232500) (¹H) with the heavier deuterium (²H) isotope increases the reduced mass of the corresponding oscillator, leading to a predictable decrease in the vibrational frequency of the associated bonds (e.g., O-H vs. O-D, C-H vs. C-D). aps.org
While specific experimental spectra for this compound are not detailed in the provided sources, the expected isotopic shifts can be predicted based on established principles of vibrational spectroscopy. Studies on similar compounds, like catechol, in deuterated solvents (D₂O) have demonstrated these characteristic shifts, where bands associated with O-H vibrations are observed at lower wavenumbers upon deuteration. ua.es
For this compound, the following changes in the FTIR spectrum would be anticipated:
O-H/O-D Vibrations: The broad O-H stretching band (ν_OH) observed around 3200-3400 cm⁻¹ would shift to a significantly lower frequency (approximately 2400-2550 cm⁻¹) for the O-D stretch (ν_OD). Bending vibrations (δ_OH) would also shift to lower wavenumbers.
C-H/C-D Vibrations: The stretching and bending vibrations of the C-H bonds on the aromatic ring and the methyl group would also shift to lower frequencies upon deuteration. Aromatic C-H stretching typically occurs just above 3000 cm⁻¹, while aliphatic C-H stretching is just below 3000 cm⁻¹. The corresponding C-D stretches would be expected around 2200-2300 cm⁻¹.
Future Directions and Emerging Research Avenues for 4 Methylcatechol D8
Development of Novel Labeled Analogs and Derivatives
The synthesis of new analogs and derivatives of 4-METHYLCATECHOL-D8 represents a critical frontier. While deuterium (B1214612) labeling is common due to its relative ease of synthesis and cost-effectiveness, the development of analogs with different isotopic labels could offer distinct advantages. hilarispublisher.com For example, incorporating stable isotopes like Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N) can circumvent potential issues associated with deuterium, such as isotopic effects or the loss of the label under certain analytical conditions. hilarispublisher.com
Future research could focus on:
Multi-Isotope Labeling: Synthesizing analogs that contain both deuterium and ¹³C. This would create standards with a greater mass shift from the unlabeled compound, which is beneficial for mass spectrometry analyses by minimizing signal overlap. thermofisher.com
Functionalized Derivatives: Creating deuterated derivatives of 4-methylcatechol (B155104) with specific functional groups. This could facilitate their use in targeted studies, such as probing enzyme active sites or developing new chemical delivery systems. thegoodscentscompany.com
Advanced Synthetic Methods: Employing novel catalytic methods, such as palladium-catalyzed late-stage C-H deuteration, could enable more efficient and selective synthesis of deuterated catechol derivatives. acs.org This allows for the isotopic labeling of complex molecules with high precision. acs.org
The development of these novel analogs would broaden the toolkit available to researchers, enabling more sophisticated and accurate investigations into metabolic pathways and drug discovery. clearsynth.comresearchgate.net
Table 1: Potential Novel Labeled Analogs of 4-Methylcatechol This table is illustrative and based on potential research directions.
| Labeled Analog | Potential Isotopic Label(s) | Rationale for Development | Potential Application Area |
|---|---|---|---|
| This compound-¹³C₆ | D, ¹³C | Increased mass shift; provides a more robust internal standard for mass spectrometry. thermofisher.com | Quantitative Metabolomics |
| 4-(Trifluoromethyl)catechol-d₇ | D, F | Increased lipophilicity and metabolic stability. researchgate.net | Drug Metabolism Studies |
| 4-Methylcatechol-d₈-glucuronide | D | Labeled metabolite standard for studying Phase II metabolism. nih.gov | Pharmacokinetics, Toxicology |
| 4-Methylcatechol-d₈-sulfate | D | Labeled metabolite standard for tracking conjugation pathways. biorxiv.org | Environmental Science, Metabolomics |
Integration with Multi-Omics Approaches for Comprehensive Biological System Analysis
The era of "omics" research, which involves the large-scale study of biological molecules, provides a fertile ground for the application of this compound. isotope.com In metabolomics, stable isotope-labeled internal standards are indispensable for achieving accurate and reproducible quantification of small molecules in complex biological samples. thermofisher.comckisotopes.com
Future integration of this compound in multi-omics studies could include:
Metabolic Flux Analysis: Using ¹³C-labeled analogs in conjunction with deuterated standards to trace the flow of carbon atoms through metabolic pathways, providing a dynamic view of cellular metabolism. ckisotopes.com
Gut Microbiome Research: 4-methylcatechol is a known microbial metabolite, and its deuterated form can be used to trace the metabolic activity of gut microbiota and its interaction with the host. biorxiv.org For example, studies have linked urinary 4-methylcatechol sulphate to gut pH and microbial metabolism of dietary compounds. biorxiv.org
Integrated Omics: Combining metabolomic data generated using this compound with transcriptomic and proteomic data to build comprehensive models of biological systems. nih.gov This approach can reveal how genetic variations or environmental exposures lead to changes in metabolic profiles, offering deeper insights into disease mechanisms. nih.gov
By serving as a reliable quantitative anchor, this compound can enhance the quality and comparability of data across different omics platforms, facilitating a more holistic understanding of biology. ckisotopes.comresearchgate.net
Advancements in High-Throughput Screening Utilizing Labeled Standards
High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of thousands of compounds. The accuracy and reliability of HTS assays are paramount, and isotopically labeled standards play a crucial role in ensuring data quality. isotope.com
Emerging applications in this area include:
Quantitative HTS (qHTS): As HTS moves towards more quantitative endpoints, the use of internal standards like this compound in mass spectrometry-based screening becomes essential for accurate concentration determination.
Enzyme Inhibitor Screening: 4-methylcatechol has been identified as an inhibitor of enzymes like catechol 2,3-dioxygenase. medchemexpress.com Its deuterated form can be used as an internal standard in HTS campaigns to discover more potent inhibitors of this and other enzymes. scispace.com
Metabolite Profiling in Cell-Based Assays: Incorporating this compound into HTS workflows that analyze changes in cellular metabolites in response to drug candidates can provide valuable information on a compound's mechanism of action and off-target effects.
The development of automated, on-line sample preparation and analysis systems that integrate the use of labeled standards will further enhance the efficiency and robustness of high-throughput methods. copernicus.org
Table 2: Role of this compound in HTS Methodologies
| HTS Application | Function of this compound | Benefit |
|---|---|---|
| Enzyme Inhibition Assays | Internal Standard for LC-MS | Accurate quantification of substrate turnover and inhibitor potency (IC₅₀). medchemexpress.comscispace.com |
| Cell-Based Metabolomics | QC and Internal Standard | Normalization of data, correction for matrix effects, and improved inter-plate reproducibility. ckisotopes.comisotope.com |
| Drug Metabolism Screening | Standard for Metabolite ID | Aids in the identification and quantification of metabolites formed by drug candidates. clearsynth.com |
Exploration of Deuterated Catechols in Advanced Materials Science
The unique properties of deuterated compounds are increasingly being exploited in materials science. resolvemass.ca The replacement of hydrogen with deuterium, a heavier isotope, can alter a material's physical and chemical properties, such as its vibrational frequencies and stability. resolvemass.ca Catechols are known for their strong adhesive properties, inspired by the proteins found in mussels, and are used in the development of advanced polymers and hydrogels. nih.gov
Future research directions for deuterated catechols like this compound in this field include:
Neutron Scattering Studies: Deuterated materials are invaluable in neutron scattering techniques, which are used to probe the structure and dynamics of polymers and other soft materials at the molecular level. resolvemass.caill.eu Using deuterated catechol monomers could help elucidate the structure of polymer networks and interfaces. ill.eu
Enhanced Material Stability: The "kinetic isotope effect" can make C-D bonds stronger than C-H bonds, potentially leading to materials with greater thermal or oxidative stability. resolvemass.ca Exploring polymers made from deuterated catechols could lead to more durable adhesives, coatings, or hydrogels. nih.gov
Bioinspired Adhesives: Investigating how deuteration affects the coordination chemistry and reversible cross-linking of catechol-based materials with metal ions (e.g., Fe(III)) could lead to the design of novel, stimuli-responsive, and self-healing materials. nih.gov
Organic-Inorganic Hybrids: The synthesis of novel organic-inorganic hybrid materials using deuterated catechol-containing ligands could open up new possibilities in areas like catalysis and selective ion recognition. mdpi.com
The exploration of deuterated catechols in materials science is a nascent but promising field that could yield a new class of materials with tailored properties for a wide range of applications, from biomedical devices to advanced manufacturing. resolvemass.caisowater.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
